(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a cyclopropyl moiety, and an acrylamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a Wittig reaction with a suitable phosphonium ylide to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid.
Cyclopropyl Intermediate Synthesis: The cyclopropyl moiety is introduced via a cyclopropanation reaction, where an appropriate cyclopropylcarbinol is synthesized from cyclopropyl bromide and formaldehyde.
Amide Bond Formation: The final step involves coupling the (E)-3-(3,4-dimethoxyphenyl)acrylic acid with the cyclopropylcarbinol derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent (chromic acid in acetone).
Reduction: The acrylamide double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH) for deprotonation, followed by nucleophiles like amines or thiols
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid
Reduction: Saturated acrylamide derivative
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The cyclopropyl and acrylamide groups can interact with active sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)acrylic acid: Lacks the cyclopropyl and hydroxymethyl groups, making it less complex.
N-(Cyclopropylmethyl)acrylamide: Lacks the dimethoxyphenyl group, which reduces its potential for aromatic interactions.
3,4-Dimethoxyphenylacrylamide: Lacks the cyclopropyl and hydroxymethyl groups, simplifying its structure.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acrylamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the cyclopropyl and dimethoxyphenyl groups allows for diverse interactions and applications that similar compounds may not offer.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-13-5-3-12(9-14(13)21-2)4-6-15(19)17-10-16(11-18)7-8-16/h3-6,9,18H,7-8,10-11H2,1-2H3,(H,17,19)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPBLRALBWLJM-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2(CC2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2(CC2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.